molecular formula C8H4ClF3N2 B6305035 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 2090862-63-6

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No. B6305035
CAS RN: 2090862-63-6
M. Wt: 220.58 g/mol
InChI Key: MAQPHBTYGGALRF-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile (2C3M6TFMN) is a compound used in various scientific research applications, such as organic synthesis and medicinal chemistry. It is a highly functionalized nitrile with a trifluoromethyl group, which makes it a valuable building block for organic synthesis and medicinal chemistry. The compound has been used in a variety of lab experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been used to synthesize various bioactive compounds, including inhibitors, agonists, and antagonists. In drug discovery, the compound has been used to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of various physiological processes. In addition, the compound is believed to interact with certain receptors, which can lead to changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, antithrombotic, and anti-cancer effects. In addition, the compound has been found to have an effect on the metabolism of certain lipids, proteins, and carbohydrates. The compound has also been found to have an effect on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile has a number of advantages and limitations for lab experiments. The compound is relatively stable and can be stored for long periods of time. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is also highly reactive and can be difficult to handle in the laboratory.

Future Directions

There are a number of possible future directions for 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile research. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted on the synthesis of novel compounds using 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile as a building block. Finally, further research could be conducted on the use of 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in drug discovery and the development of new drugs.

Synthesis Methods

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile can be synthesized in the laboratory through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Sonogashira coupling reaction. The Grignard reaction involves the addition of a Grignard reagent to a nitrile, while the Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone. The Sonogashira coupling reaction involves the addition of a palladium catalyst to a halogenated alkene. All of these reactions can be used to synthesize 2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile in the laboratory.

properties

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)14-7(9)5(4)3-13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQPHBTYGGALRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile

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